molecular formula H6K3O7P B1592187 Potassium phosphate trihydrate CAS No. 22763-03-7

Potassium phosphate trihydrate

Cat. No.: B1592187
CAS No.: 22763-03-7
M. Wt: 266.31 g/mol
InChI Key: KPZYAGQLBFUTMA-UHFFFAOYSA-K
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Description

Potassium phosphate trihydrate, also known as trithis compound, is an inorganic compound with the chemical formula K₃PO₄·3H₂O. It is a white, crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its buffering capacity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium phosphate trihydrate is typically synthesized by the neutralization of phosphoric acid (H₃PO₄) with potassium hydroxide (KOH). The reaction is as follows: [ \text{H₃PO₄} + 3\text{KOH} \rightarrow \text{K₃PO₄} + 3\text{H₂O} ] The resulting potassium phosphate is then crystallized from the solution to obtain the trihydrate form.

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of phosphoric acid with potassium hydroxide under specific temperature and pH conditions. The solution is then evaporated to crystallize the trihydrate form. This method ensures high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Potassium phosphate trihydrate primarily undergoes the following types of reactions:

    Acid-Base Reactions: It acts as a strong base and can neutralize acids.

    Deprotection Reactions: It is used to catalyze the deprotection of BOC amines under microwave conditions.

    Nucleophilic Substitution Reactions: It facilitates nucleophilic aromatic substitution reactions, especially in the presence of ionic liquids.

Common Reagents and Conditions:

    Acids: Phosphoric acid for neutralization reactions.

    Bases: Potassium hydroxide for synthesis.

    Solvents: Water and various organic solvents for different reactions.

Major Products Formed:

    Neutralization: Formation of potassium phosphate and water.

    Deprotection: Formation of free amines from BOC-protected amines.

    Substitution: Formation of diaryl ethers and other substituted aromatic compounds.

Scientific Research Applications

Potassium phosphate trihydrate is widely used in various scientific research fields:

    Chemistry: It is used as a buffering agent in chemical reactions and as a catalyst in organic synthesis.

    Biology: It is employed in the preparation of buffer solutions for molecular biology experiments.

    Medicine: It is used in the formulation of certain pharmaceuticals and as a dietary supplement.

    Industry: It is utilized in the production of fertilizers, food additives, and cleaning agents.

Mechanism of Action

The primary mechanism of action of potassium phosphate trihydrate involves its role as a buffering agent. It helps maintain the pH of solutions by neutralizing acids and bases. In biological systems, it plays a crucial role in maintaining the acid-base balance and is involved in various metabolic processes.

Comparison with Similar Compounds

    Monopotassium Phosphate (KH₂PO₄): Used as a fertilizer and food additive.

    Dipotassium Phosphate (K₂HPO₄): Used in food processing and as a buffering agent.

    Tripotassium Phosphate (K₃PO₄): Used in similar applications but without the trihydrate form.

Uniqueness: Potassium phosphate trihydrate is unique due to its high solubility in water and its ability to form stable buffer solutions. Its trihydrate form provides additional stability and ease of handling compared to its anhydrous counterpart.

Properties

IUPAC Name

tripotassium;phosphate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3K.H3O4P.3H2O/c;;;1-5(2,3)4;;;/h;;;(H3,1,2,3,4);3*1H2/q3*+1;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZYAGQLBFUTMA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6K3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593475
Record name Potassium phosphate--water (3/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22763-03-7
Record name Potassium phosphate--water (3/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoric acid, tripotassium salt, trihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.458
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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